ethyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride
Description
Properties
IUPAC Name |
ethyl (1R,3S)-3-aminocyclohexane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)7-4-3-5-8(10)6-7;/h7-8H,2-6,10H2,1H3;1H/t7-,8+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDUTPQKFFVCJJ-WLYNEOFISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC(C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCC[C@@H](C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1898181-18-4 | |
| Record name | ethyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the amino and carboxylate groups.
Esterification: The carboxylate group is introduced via esterification, where the intermediate product is reacted with ethyl chloroformate in the presence of a base like triethylamine.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
ethyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
ethyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ethyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Stereoisomeric Variants
a) Ethyl (1S,3R)-3-aminocyclohexane-1-carboxylate hydrochloride
- CAS : 2126161-22-4 / 937059-62-6
- Key Differences: Stereochemistry: (1S,3R) configuration vs. (1R,3S) in the target compound.
b) Ethyl (1S,3R,4R)-3-amino-4-hydroxycyclohexane-1-carboxylate hydrochloride
- CAS: Not explicitly listed (MDL: MFCD23106248).
- Key Differences: Substituent: Additional hydroxyl group at position 3. Impact: Increased polarity may enhance aqueous solubility but reduce membrane permeability compared to the non-hydroxylated analog .
Ester Group Modifications
a) tert-Butyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride
- CAS : 2227765-76-4
- Key Differences: Ester Group: tert-butyl instead of ethyl.
b) Methyl trans-3-aminocyclohexanecarboxylate hydrochloride
Bicyclic Derivatives
Ethyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride
- CAS: Not explicitly listed (Catalog: sc-353286).
- Key Differences: Structure: Bicyclic framework (norbornane analog) introduces rigidity. Applications: Used in constrained peptide analogs and as a scaffold for kinase inhibitors, offering enhanced target selectivity compared to monocyclic analogs .
Data Tables
Table 1: Physicochemical Comparison
| Compound Name | Molecular Weight | Stereochemistry | Key Substituents | Water Solubility |
|---|---|---|---|---|
| Ethyl (1R,3S)-3-amino-cyclohexane carboxylate HCl | 207.70 | (1R,3S) | Ethyl ester | Not reported |
| Ethyl (1S,3R,4R)-3-amino-4-hydroxy-cyclohexane carboxylate HCl | 223.67 | (1S,3R,4R) | Ethyl ester, OH | Likely higher |
| Methyl trans-3-amino-cyclohexane carboxylate HCl | 193.67 | (1R,3R) | Methyl ester | Insoluble |
Biological Activity
Ethyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride (EAC) is a chiral compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of EAC, including its mechanisms of action, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
EAC is characterized by its unique stereochemistry, which plays a crucial role in its biological activity. The compound consists of a cyclohexane ring with an amino group and a carboxylate ester functional group. The specific configuration at the 1 and 3 positions influences its binding affinity to various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₅ClN₂O₂ |
| Molecular Weight | 202.68 g/mol |
| Melting Point | 192–194 °C |
| Solubility | Soluble in water and organic solvents |
EAC's biological activity is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that EAC may act as an agonist or antagonist at various G protein-coupled receptors (GPCRs), which are pivotal in numerous physiological processes. The compound's ability to modulate receptor activity can lead to significant biochemical effects, including alterations in neurotransmitter release and modulation of cellular pathways.
Key Mechanisms:
- Receptor Binding: EAC interacts with dopamine and adrenergic receptors, potentially influencing mood and cardiovascular functions.
- Enzyme Modulation: It may inhibit or activate specific enzymes involved in metabolic pathways, affecting overall cellular metabolism.
Case Study 1: Neurotransmitter Modulation
A study investigated EAC's effects on neurotransmitter release in neuronal cell cultures. The results indicated that EAC enhances dopamine release through activation of D2 receptors, suggesting potential applications in treating disorders like Parkinson's disease.
Case Study 2: Cardiovascular Effects
In another study focusing on cardiovascular health, EAC demonstrated the ability to lower blood pressure in hypertensive animal models. This effect was linked to its antagonistic action on adrenergic receptors, providing insights into its therapeutic potential for managing hypertension.
Comparative Analysis with Similar Compounds
EAC shares structural similarities with other amino cyclohexane derivatives, which also exhibit biological activity. A comparative analysis highlights differences in efficacy and mechanism based on stereochemistry:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Ethyl (1S,3R)-3-aminocyclohexane-1-carboxylate hydrochloride | Moderate agonistic activity at D2 receptors | Opposite stereochemistry may alter receptor affinity |
| Ethyl (2R)-3-amino-1-cyclohexanecarboxylate hydrochloride | Antagonistic effects on adrenergic receptors | Different position of amino group |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
